2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide
Description
Historical Context and Development
The development of 2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide can be traced to the broader evolution of diarylide pigment chemistry that began in the early twentieth century. Diarylide dyes were first synthesized from benzidine in 1911, representing a groundbreaking advancement in synthetic organic colorant technology. However, these compounds were not widely adopted for commercial applications until the 1930s, when manufacturing processes became more refined and cost-effective. The specific development of this particular compound emerged from ongoing research efforts to create yellow pigments with superior performance characteristics compared to existing alternatives.
The synthetic pathway for this compound involves sophisticated organic chemistry techniques, specifically utilizing diazotization reactions and subsequent coupling processes. The preparation involves multiple synthetic routes, including coupling reactions and electrophilic substitution reactions that allow for precise control over the final molecular structure. These manufacturing methods enable the production of a pigment that exhibits brilliant green-yellow coloration while maintaining excellent stability under various environmental conditions. The development of this compound represented a significant milestone in addressing the European standard requirements for yellow pigments, particularly in achieving enhanced color strength and improved lightfastness properties.
The historical significance of this compound extends beyond its immediate applications, as it exemplifies the evolution from traditional inorganic pigments toward more sophisticated synthetic organic alternatives. The compound's development was driven by increasing demands for colorants that could meet stringent performance requirements in modern industrial applications, particularly in printing and coating technologies where color consistency and durability are paramount. This historical progression reflects broader trends in chemical industry development, where research efforts focused on creating materials with precisely tailored properties for specific end-use applications.
Classification in the Color Index System (Colour Index 21101)
The compound 2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide is officially classified under the Color Index system with the designation Colour Index 21101. This classification system, maintained by the Society of Dyers and Colourists and the American Association of Textile Chemists and Colorists, provides a standardized method for identifying and categorizing colorants based on their chemical structure and application properties. The Colour Index number 21101 specifically identifies this compound within the broader category of diarylide yellow pigments, distinguishing it from related compounds through its unique molecular composition and performance characteristics.
The Color Index classification system serves multiple critical functions in the pigment industry, providing a universal language for identifying specific compounds across different manufacturers and geographical regions. Under this system, the compound is categorized as an organic pigment with azo linkages, specifically falling within the diarylide subcategory due to its structural characteristics. The classification takes into account the compound's double azo molecular structure, which consists of two azo linkages connecting chlorinated biphenyl components with substituted aniline derivatives. This structural arrangement is fundamental to the compound's coloristic properties and stability characteristics.
The Colour Index 21101 designation also facilitates regulatory compliance and quality control processes across international markets. This standardized identification system enables manufacturers, formulators, and end-users to communicate precisely about the compound's identity and properties, reducing confusion that might arise from different commercial names or regional variations in nomenclature. The classification system additionally provides framework for understanding the compound's relationship to other members of the diarylide pigment family, enabling informed decisions about substitution possibilities and performance comparisons in various applications.
International Standardization and Identification Systems
The compound 2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide is registered under multiple international identification systems that facilitate global commerce and regulatory compliance. The Chemical Abstracts Service registry number 90268-23-8 serves as the primary unique identifier for this compound in chemical databases and regulatory documents worldwide. This registration number provides unambiguous identification regardless of regional naming conventions or commercial designations, ensuring accurate communication among researchers, manufacturers, and regulatory authorities across different countries and languages.
The European Inventory of Existing Commercial Chemical Substances number 290-823-3 provides additional standardized identification for regulatory purposes within European Union markets. This registration facilitates compliance with European chemical regulations and enables streamlined import, export, and distribution processes throughout European Economic Area countries. The European Inventory of Existing Commercial Chemical Substances system serves as a critical component of chemical substance regulation, requiring comprehensive documentation of chemical identity, properties, and intended uses for commercial substances.
International standardization efforts have also established comprehensive molecular characterization data for this compound, including precise molecular formula designation as C33H28Cl2N6O5 and molecular weight specification of 659.52 atomic mass units. These standardized parameters enable accurate quality control testing and specification compliance across different manufacturing facilities and supply chain partners. The standardized identification systems additionally facilitate scientific research and development activities by providing consistent reference points for literature searches, patent applications, and technical communications within the global pigment research community.
Relationship to Diarylide Pigment Family
The compound 2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide belongs to the diarylide pigment family, a class of synthetic yellow, orange, and red organic colorants characterized by their distinctive molecular architecture and superior performance properties. Diarylide pigments are specifically classified as insoluble direct azo dyes that exhibit good tinting strength, opacity, and solvent resistance characteristics. The family designation derives from the presence of two aryl groups connected through azo linkages, creating a symmetrical molecular structure that contributes to exceptional stability and color performance.
The formation of diarylide pigments, including this specific compound, involves sophisticated synthetic chemistry utilizing doubly diazotized aromatic diamines derived from benzidine coupled with acetoacetanilide derivatives. This synthetic approach enables precise control over molecular structure and resulting coloristic properties, allowing for the development of pigments with tailored performance characteristics for specific applications. The diarylide family encompasses numerous related compounds, each exhibiting subtle variations in color, stability, and application suitability based on specific substituent patterns and molecular modifications.
Within the diarylide pigment family, this compound represents an advanced iteration that incorporates methoxy substitution patterns and specific chlorine positioning to optimize performance characteristics. The family relationship is particularly evident when comparing this compound to related materials such as Pigment Yellow 12, which shares the fundamental diarylide architecture but differs in specific substituent groups. Worldwide production of organic pigments was estimated at approximately 250,000 metric tons in 2006, with diarylide yellows representing about 25 percent of total production, or approximately 62,500 metric tons annually. This substantial production volume reflects the commercial importance and widespread acceptance of diarylide pigments across multiple industrial applications.
The diarylide pigment family demonstrates remarkable thermal stability, with single crystals suitable for X-ray crystallography being grown from solutions heated to 200 degrees Celsius in organic solvents such as 1,2,4-trichlorobenzene. These vigorous crystallization conditions indicate the considerable thermal stability enjoyed by compounds within this family, including the subject compound. Research utilizing X-ray crystallography, spectroscopy, and electronic structure calculations consistently demonstrates that diarylide compounds exist in bis keto-hydrazone tautomeric forms, even though molecular structures are often depicted as diazo compounds in simplified representations.
Properties
IUPAC Name |
2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28Cl2N6O5/c1-19(42)30(32(44)36-23-7-5-4-6-8-23)40-38-28-15-9-21(17-26(28)34)22-10-16-29(27(35)18-22)39-41-31(20(2)43)33(45)37-24-11-13-25(46-3)14-12-24/h4-18,30-31H,1-3H3,(H,36,44)(H,37,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHOHVWWZLHYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28Cl2N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90268-23-8 | |
| Record name | C.I. Pigment Yellow 126 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-, N,N'-bis(p-anisyl and Ph) derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diazotization of the Diamine Precursor
The synthesis begins with the diazotization of 4-(4-amino-3-chlorophenyl)-2-chlorobenzenamine, a diamine precursor. This step converts the aromatic amine groups into reactive diazonium salts, which are critical for subsequent coupling reactions.
Reaction Conditions:
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Temperature: 0–5°C (maintained using an ice-water bath)
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Acid: Hydrochloric acid (HCl, 10–15% w/v)
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Diazotizing Agent: Sodium nitrite (NaNO₂, 1.05–1.10 molar equivalents)
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Duration: 30–60 minutes
The diamine is dissolved in HCl, and NaNO₂ is added gradually to form a stable bis-diazonium salt. Excess nitrous acid is neutralized with sulfamic acid to prevent side reactions .
| Parameter | Value/Range | Purpose |
|---|---|---|
| HCl Concentration | 10–15% w/v | Solubility and protonation |
| NaNO₂ Equivalents | 1.05–1.10 | Complete diazotization |
| Reaction Time | 30–60 minutes | Stability of diazonium species |
Coupling Reactions with Acetoacetanilide Derivatives
The bis-diazonium salt undergoes two sequential coupling reactions with acetoacetanilide derivatives to form the azo linkages. The primary coupling components are:
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3-Oxo-N-phenylbutanamide (acetoacetanilide)
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1-(4-Methoxyanilino)-1,3-dioxobutan-2-yl (acetoacetyl-4-methoxyaniline)
Coupling Mechanism:
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First Coupling: The diazonium salt reacts with 3-oxo-N-phenylbutanamide under weakly acidic conditions (pH 4–6) to form the first azo bond.
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Second Coupling: The intermediate product couples with 1-(4-methoxyanilino)-1,3-dioxobutan-2-yl in a neutral to slightly alkaline medium (pH 7–8) .
Optimization Insights:
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pH Control: Maintaining pH > 7 during the second coupling prevents hydrolysis of the methoxy group.
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Stoichiometry: A 1:2 molar ratio (diazonium salt to coupling components) ensures complete reaction.
| Coupling Component | Solvent System | Temperature | Yield* |
|---|---|---|---|
| 3-Oxo-N-phenylbutanamide | Water/Ethanol (3:1) | 5–10°C | 78–82% |
| 1-(4-Methoxyanilino)-1,3-dioxobutan-2-yl | Water/DMF (4:1) | 15–20°C | 75–80% |
*Typical yields reported in industrial settings .
Purification and Isolation
The crude product is purified through sequential steps to remove unreacted intermediates and byproducts:
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Precipitation: Adjusting the pH to 2–3 with HCl precipitates the pigment.
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Filtration and Washing: The precipitate is filtered and washed with hot water to remove inorganic salts.
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Recrystallization: The product is recrystallized from a dimethylformamide (DMF)/water mixture (7:3 v/v) to enhance purity .
Analytical Validation:
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HPLC Purity: >98% after recrystallization.
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XRD Analysis: Confirms crystalline structure and absence of amorphous impurities.
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to improve efficiency and safety. Key parameters include:
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Residence Time: 8–12 minutes per coupling step.
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Catalyst: Trace amounts of copper sulfate (CuSO₄, 0.1–0.5 mol%) accelerate coupling kinetics.
| Process Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 1–5 L | 500–1000 L |
| Energy Consumption | 15–20 kWh/kg | 8–12 kWh/kg |
| Annual Production Capacity | N/A | 50–100 metric tons |
Chemical Reactions Analysis
Pigment Yellow 126 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the pigment’s chemical structure, affecting its stability and color.
Substitution: Substitution reactions, such as electrophilic substitution, are commonly used in the synthesis of Pigment Yellow 126.
Common reagents used in these reactions include sodium hydroxide, ethylenediaminetetraacetic acid, and glacial acetic acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pigment Yellow 126 has a wide range of scientific research applications:
Chemistry: It is used as a colorant in various chemical formulations, including inks and coatings.
Biology: The pigment is used in biological staining techniques to highlight specific structures in biological samples.
Medicine: While not commonly used in medicine, Pigment Yellow 126 can be utilized in diagnostic imaging techniques.
Industry: The pigment is extensively used in the production of paints, coatings, and plastics due to its vibrant color and stability
Mechanism of Action
The mechanism of action of Pigment Yellow 126 involves its interaction with light and other chemical compounds. The pigment absorbs specific wavelengths of light, resulting in its characteristic yellow color. The molecular targets and pathways involved in its action include the chromophore groups within its chemical structure, which are responsible for its color properties .
Comparison with Similar Compounds
Table 1: Key Structural Variations Among Analogues
Key Observations :
- Core Modifications : Methoxy substituents on biphenyl rings () increase polarity, which could improve aqueous solubility relative to chloro-dominated analogs.
Spectroscopic and Physicochemical Properties
Table 2: NMR and MS Data Comparison
Key Observations :
- NMR Analysis : In structurally related compounds (), chemical shift differences in specific regions directly correlate with substituent placement, suggesting analogous regions in the target compound could be mapped similarly.
- MS/MS Clustering : Molecular networking () indicates that diazenyl-amide compounds cluster based on fragmentation patterns, implying predictable bioactivity for the target compound if grouped with high-scoring analogs.
Bioactivity and Toxicity
Table 3: Bioactivity Comparison of Diazenyl-Linked Amides
Key Observations :
- Anticonvulsant Activity: Methoxy and fluoro substituents in correlate with enhanced efficacy, suggesting the 4-methoxyanilino group in the target compound may confer similar benefits.
- Toxicity : The absence of toxicity in at 30 mg/kg implies that structurally related compounds may have favorable safety profiles, though substituent-specific studies are needed.
Physicochemical and Environmental Behavior
- Lumping Strategy () : Compounds with similar diazenyl-amide backbones may undergo analogous environmental degradation pathways, simplifying predictive modeling.
- LogP and Solubility: The target compound’s logP (estimated >3.7, based on ) suggests moderate lipophilicity, comparable to N-[2-(4-chloroanilino)-2-oxoethyl]-3-(difluoromethoxy)benzamide (LogP 3.7) .
Biological Activity
The compound 2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide , with the CAS number 31775-16-3 , is a complex organic molecule featuring multiple functional groups including diazenyl and anilino moieties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C34H30Cl2N6O6 |
| Molecular Weight | 689.545 g/mol |
| Density | 1.35 g/cm³ |
| Boiling Point | 847.4 °C |
| LogP | 8.1836 |
Synthesis
The synthesis of this compound involves several key steps:
- Diazotization : Formation of diazonium salts from appropriate aromatic amines.
- Coupling Reaction : Reaction of diazonium salts with phenolic or aniline derivatives to form azo compounds.
- Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity and yield.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
- DNA Interaction : It can modify DNA structure and function, potentially leading to altered gene expression.
- Signaling Pathways Modulation : It affects cellular signaling pathways, which can result in changes in cell behavior and function.
Anticancer Activity
Recent studies have indicated the potential anticancer properties of similar diazenyl compounds. For instance, compounds with similar structures have shown efficacy in:
- Inducing apoptosis in cancer cells.
- Inhibiting proliferation through modulation of the PI3K/Akt/mTOR signaling pathway.
Case Studies
- Study on Antitumor Activity :
- A study demonstrated that a related compound triggered apoptosis in gastric cancer cells by suppressing the PI3K/Akt/mTOR pathway, indicating potential for therapeutic applications against various cancers (Liu et al., 2019).
- Antimicrobial Properties :
- Research has shown that halogenated salicylanilides exhibit potent antifungal and antibacterial activity against gram-positive pathogens, suggesting that this compound may share similar antimicrobial effects (Waisser et al., 2006; Lal et al., 2021).
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Rafoxanide | Anthelmintic, anticancer | Effective against multiple myeloma |
| Dichloroaniline | Used in dyes and herbicides | Less biological specificity |
| Heparinoid | Anticoagulant properties | Different mechanism of action |
Q & A
Basic: What synthetic routes are commonly used to prepare this compound, and what are the critical intermediates?
The synthesis typically involves multi-step reactions, starting with diazenyl coupling and amidation. Key intermediates include:
- Chlorinated phenyl precursors for diazo bond formation (e.g., 3-chloro-4-nitrophenyl derivatives).
- 1-(4-methoxyanilino)-1,3-dioxobutan-2-yl groups introduced via nucleophilic substitution under anhydrous conditions .
- Final amidation with N-phenylbutanamide using carbodiimide coupling agents.
Reaction monitoring via TLC and intermediate purification via column chromatography are essential .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for improved yield?
DoE methodologies can systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example:
- Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of residence time and temperature, reducing side reactions .
- Statistical models (e.g., response surface methodology) identify optimal conditions, such as maintaining pH 7–8 during diazo coupling to prevent decomposition .
Basic: What analytical techniques validate the compound’s structural integrity?
- NMR spectroscopy (¹H/¹³C) confirms aromatic proton environments and amide bond formation.
- High-resolution mass spectrometry (HRMS) verifies molecular weight (±1 ppm accuracy).
- X-ray crystallography (if crystals are obtainable) resolves stereochemical details, as seen in related spirocyclic analogs .
Advanced: How can contradictory biological activity data across studies be resolved?
Discrepancies often arise from assay protocols. Methodological steps include:
- Standardizing cell lines (e.g., using ATCC-certified HepG2 for cytotoxicity) and normalizing to positive controls (e.g., ampicillin for antimicrobial assays).
- Dose-response curves to compare EC₅₀ values under identical conditions. For instance, variations in MIC values against S. aureus may stem from differences in broth microdilution methods .
Basic: How does storage condition stability impact experimental reproducibility?
- The compound is hygroscopic; store under inert gas (argon) at –20°C to prevent hydrolysis of the amide bond.
- Accelerated stability studies (40°C/75% RH for 14 days) can predict degradation pathways, with HPLC tracking impurity formation .
Advanced: What in vitro models are suitable for evaluating its anticancer potential?
- 3D tumor spheroids (e.g., MCF-7 breast cancer) assess penetration and apoptosis induction via caspase-3/7 assays.
- Kinase inhibition profiling (e.g., EGFR or BRAF) using fluorescence polarization assays identifies molecular targets .
Advanced: How can computational modeling predict structure-activity relationships (SAR)?
- Docking simulations (AutoDock Vina) map interactions with target proteins (e.g., quinazolinone derivatives binding to DNA gyrase).
- QSAR models using Hammett constants for substituents (e.g., chloro vs. methoxy groups) correlate electronic effects with bioactivity .
Basic: How are synthesis-derived impurities addressed during purification?
- Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted diazenyl intermediates.
- Recrystallization from ethanol/water (7:3 v/v) eliminates hydrophobic byproducts .
Advanced: What role does this compound play in material science applications?
- As a photostabilizer , its conjugated diazenyl structure quenches UV-induced radicals in polymers.
- Electrochemical studies (cyclic voltammetry) reveal redox activity, suggesting utility in organic semiconductors .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, fume hood use, and respiratory protection if airborne particles are generated.
- Acute toxicity testing (OECD 423) in rodents establishes LD₅₀, with histopathological examination of liver/kidney tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
